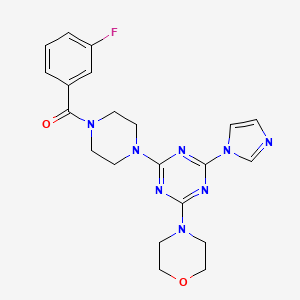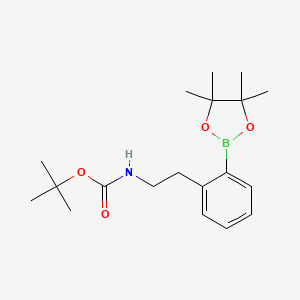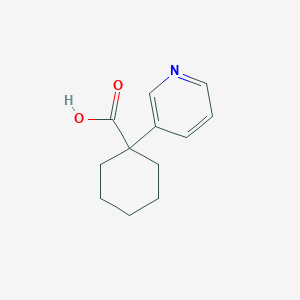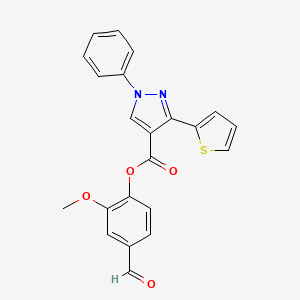
(3-Fluorphenyl)(4-(4-(1H-Imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone is a useful research compound. Its molecular formula is C21H23FN8O2 and its molecular weight is 438.467. The purity is usually 95%.
BenchChem offers high-quality (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, die strukturelle Ähnlichkeiten mit der betreffenden Verbindung aufweisen, wurden nachweislich signifikante antivirale Eigenschaften aufweisen . Das Vorhandensein des Imidazolrings, der ein Merkmal der Verbindung ist, ist bekanntlich an diesen Aktivitäten beteiligt. Dies deutet darauf hin, dass unsere Verbindung synthetisiert und auf ihre Wirksamkeit gegen eine Reihe von RNA- und DNA-Viren getestet werden könnte.
Entzündungshemmende Eigenschaften
Der Indol-Kern, ein Teil der Struktur der Verbindung, ist mit entzündungshemmenden Wirkungen verbunden . Dies impliziert, dass die Verbindung bei der Entwicklung neuer entzündungshemmender Mittel nützlich sein könnte, die möglicherweise therapeutische Vorteile für Erkrankungen bieten, die durch Entzündungen gekennzeichnet sind.
Antikrebs-Potenzial
Verbindungen mit Indol-Gerüsten wurden gefunden, die mit hoher Affinität an mehrere Rezeptoren binden, was bei Krebsbehandlungen von Vorteil ist . Die Fähigkeit der Verbindung, mit zellulären Zielstrukturen zu interagieren, könnte auf ihre potenzielle Verwendung in der Krebstherapie untersucht werden.
Anti-HIV-Effekte
Spezielle Indolderivate haben eine inhibitorische Aktivität gegen HIV gezeigt, was darauf hindeutet, dass ähnliche Verbindungen als Anti-HIV-Mittel entwickelt werden könnten . Die strukturellen Merkmale der Verbindung können optimiert werden, um ihre Aktivität gegen die HIV-Replikation in infizierten Zellen zu verstärken.
Antioxidative Eigenschaften
Die biologischen Aktivitäten von Indolderivaten umfassen auch antioxidative Eigenschaften . Die Verbindung könnte auf ihre Fähigkeit untersucht werden, freie Radikale zu neutralisieren, die an verschiedenen Krankheiten und Alterungsprozessen beteiligt sind.
Antimikrobielle Wirkung
Indolderivate sind bekannt für ihre antimikrobiellen Wirkungen, die auf die betreffende Verbindung ausgedehnt werden könnten . Ihre Anwendung könnte bei der Bekämpfung von mikrobieller Resistenz, einem wachsenden Problem im Bereich der öffentlichen Gesundheit, von Bedeutung sein.
Antituberkulose-Aktivität
Der Kampf gegen Tuberkulose könnte von der Synthese neuer Indol-basierter Verbindungen mit antituberkulotischen Eigenschaften profitieren . Die Verbindung könnte ein Kandidat für die Entwicklung neuer antituberkulotischer Medikamente sein.
Antidiabetische Anwendungen
Indolderivate wurden mit antidiabetischen Wirkungen in Verbindung gebracht, was Möglichkeiten eröffnet, die Verbindung zur Behandlung von Diabetes einzusetzen . Ihre Rolle bei der Insulinregulation und dem Glukosestoffwechsel könnte ein Schwerpunkt zukünftiger Forschung sein.
Wirkmechanismus
Target of Action
The compound contains an imidazole ring, which is a common structure in many bioactive compounds . Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it’s likely that this compound could affect multiple biochemical pathways.
Result of Action
Given the biological activities associated with imidazole derivatives , it’s possible that this compound could have a range of effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-[4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN8O2/c22-17-3-1-2-16(14-17)18(31)27-6-8-28(9-7-27)19-24-20(29-10-12-32-13-11-29)26-21(25-19)30-5-4-23-15-30/h1-5,14-15H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKOCWMALBPDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4)C(=O)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol](/img/structure/B2573048.png)


![5-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2573051.png)
![4-chloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2573052.png)


![1,3-dimethyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2573059.png)

![7-Oxo-2-phenylmethoxycarbonyl-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2573061.png)
![methyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2573065.png)
![methyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2573066.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2573068.png)

